(3-Fluoro-5-methylphenyl)hydrazinehydrochloride
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Overview
Description
(3-Fluoro-5-methylphenyl)hydrazinehydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a white solid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methylphenyl)hydrazinehydrochloride typically involves the reaction of 3-fluoro-5-methylbenzene with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-methylphenyl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the fluorine or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
(3-Fluoro-5-methylphenyl)hydrazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylphenyl)hydrazinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- (3-Fluoro-2-methylphenyl)hydrazinehydrochloride
- (5-Fluoro-2-methylphenyl)hydrazinehydrochloride
- (3-Fluoro-5-methylphenyl)boronic acid
Comparison: Compared to its similar compounds, (3-Fluoro-5-methylphenyl)hydrazinehydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H10ClFN2 |
---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(3-fluoro-5-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-6(8)4-7(3-5)10-9;/h2-4,10H,9H2,1H3;1H |
InChI Key |
BLANISPRLKCMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NN.Cl |
Origin of Product |
United States |
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